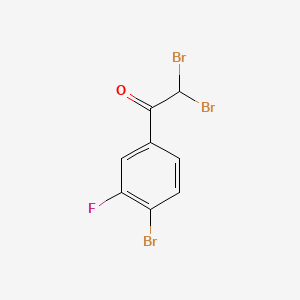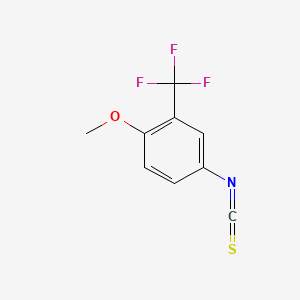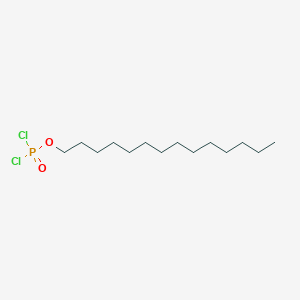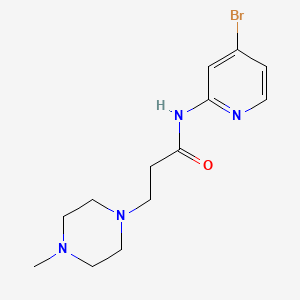
N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide typically involves the following steps:
Bromination: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.
Amidation: The brominated pyridine is then reacted with 3-(4-methyl-1-piperazinyl)propanamide under suitable conditions, such as the presence of a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridine derivatives, while oxidation or reduction could lead to different functionalized compounds.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potentially as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: In the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(4-Chloro-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide
- N-(4-Fluoro-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide
- N-(4-Iodo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide
Uniqueness
N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can make it a valuable intermediate in the synthesis of specific derivatives that are not easily accessible through other routes.
属性
分子式 |
C13H19BrN4O |
|---|---|
分子量 |
327.22 g/mol |
IUPAC 名称 |
N-(4-bromopyridin-2-yl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C13H19BrN4O/c1-17-6-8-18(9-7-17)5-3-13(19)16-12-10-11(14)2-4-15-12/h2,4,10H,3,5-9H2,1H3,(H,15,16,19) |
InChI 键 |
GVAAUOGBCMHPIY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCC(=O)NC2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
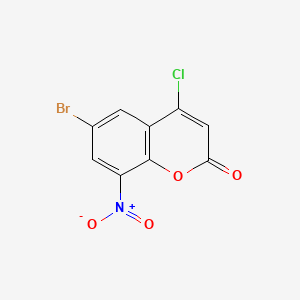

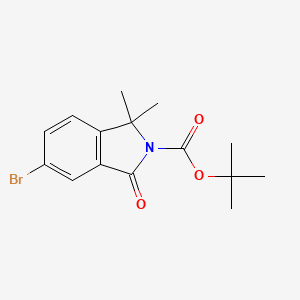

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
